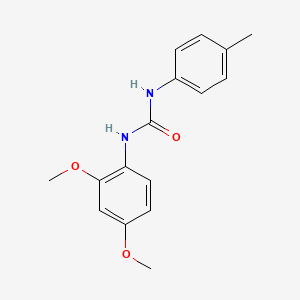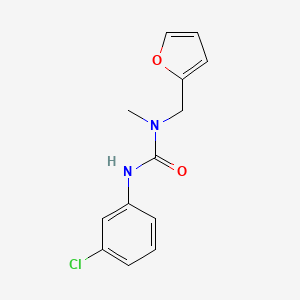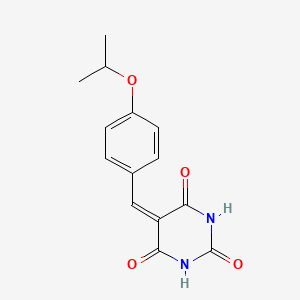
N-(2,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea, commonly known as DMPU, is an organic compound used as a solvent and a reagent in chemical synthesis. It is a white crystalline solid with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol. DMPU is widely used in various scientific research applications due to its unique properties and effectiveness.
Mécanisme D'action
DMPU acts as a strong hydrogen bond acceptor due to the presence of the urea group in its structure. It can form hydrogen bonds with various functional groups, such as carbonyl, hydroxyl, and amino groups. This property makes DMPU an effective solvent and reagent in organic synthesis.
Biochemical and Physiological Effects:
DMPU has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been shown to enhance the solubility and bioavailability of various drugs, making it a useful tool in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPU in lab experiments include its high solubility, low toxicity, and effectiveness as a solvent and reagent. However, DMPU can be expensive and difficult to handle due to its hygroscopic nature and sensitivity to air and moisture.
Orientations Futures
There are several future directions for the use of DMPU in scientific research, including its application in the development of new drugs, synthesis of novel materials, and exploration of its biological activities. Further research is needed to fully understand the mechanism of action and potential applications of DMPU in various fields.
Méthodes De Synthèse
DMPU can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzylamine with 4-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,4-dimethoxyaniline with 4-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
DMPU is widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It is an effective solvent for a wide range of organic compounds, including carbohydrates, amino acids, and steroids. DMPU is also used as a reagent in the synthesis of various compounds, such as peptides, heterocycles, and natural products.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGDFUBEXCRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)

![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)